Cas no 1188136-36-8 (5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde)

5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde is a versatile heterocyclic compound featuring a chloro-substituted oxazole core and a trifluoromethylphenyl moiety. Its structure combines an aldehyde functional group with electron-withdrawing substituents, enhancing reactivity in nucleophilic addition and condensation reactions. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The chloro and oxazole components further improve its utility as a building block for synthesizing biologically active molecules. This compound is particularly useful in medicinal chemistry for developing enzyme inhibitors and receptor modulators due to its balanced electronic and steric properties. High purity and consistent quality ensure reliable performance in synthetic applications.
5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde structure
1188136-36-8 structure
商品名:5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
CAS番号:1188136-36-8
MF:C11H5ClF3NO2
メガワット:275.611112356186
MDL:MFCD09749337
CID:4685031

5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
    • MDL: MFCD09749337
    • インチ: 1S/C11H5ClF3NO2/c12-10-8(5-17)9(16-18-10)6-2-1-3-7(4-6)11(13,14)15/h1-5H
    • InChIKey: AYDPWWBDKRXVPQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=O)C(C2=CC=CC(C(F)(F)F)=C2)=NO1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 313
  • トポロジー分子極性表面積: 43.1

5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM488342-1g
5-Chloro-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carbaldehyde
1188136-36-8 98%
1g
$1073 2023-01-08
abcr
AB419759-1g
5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde; .
1188136-36-8
1g
€616.10 2025-02-17
abcr
AB419759-10g
5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde; .
1188136-36-8
10g
€1553.30 2025-02-17
A2B Chem LLC
AJ23593-1g
5-chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
1188136-36-8 95+%
1g
$1067.00 2024-04-20
A2B Chem LLC
AJ23593-100g
5-chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
1188136-36-8 95+%
100g
$6838.00 2024-04-20
Chemenu
CM488342-10g
5-Chloro-3-(3-(trifluoromethyl)phenyl)isoxazole-4-carbaldehyde
1188136-36-8 98%
10g
$3882 2023-01-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1192645-10g
5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
1188136-36-8 98%
10g
¥30280.00 2024-08-09
abcr
AB419759-10 g
5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde; .
1188136-36-8
10g
€1553.30 2023-06-16
abcr
AB419759-5g
5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde; .
1188136-36-8
5g
€1106.00 2025-02-17
A2B Chem LLC
AJ23593-2g
5-chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
1188136-36-8 95+%
2g
$1370.00 2024-04-20

5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde 関連文献

5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehydeに関する追加情報

Introduction to 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde (CAS No. 1188136-36-8)

5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 1188136-36-8, belongs to the oxazole class of heterocyclic compounds, which are widely recognized for their role in medicinal chemistry. The presence of a chloro substituent and a trifluoromethyl group in its molecular structure imparts distinct electronic and steric characteristics, making it a valuable scaffold for further chemical modifications and functionalization.

The 1,2-oxazole core is a six-membered aromatic ring containing two adjacent oxygen atoms, which is known for its stability and reactivity in various chemical transformations. The 4-carbaldehyde functionality at one end of the molecule introduces a reactive aldehyde group, which is commonly utilized in condensation reactions to form Schiff bases, heterocycles, and other complex derivatives. These structural features make 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde a versatile building block for synthesizing novel compounds with potential applications in drug discovery and material science.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various biological pathways. The trifluoromethyl group, in particular, is frequently incorporated into drug candidates due to its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The chloro substituent can also play a crucial role in influencing the electronic distribution of the molecule, thereby affecting its interactions with biological targets. These attributes have positioned 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde as a promising candidate for further exploration in medicinal chemistry.

Recent studies have demonstrated the utility of oxazole derivatives in the development of antimicrobial, anti-inflammatory, and anticancer agents. The structural motif of 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde shares similarities with several known bioactive molecules, suggesting that it may exhibit comparable or even enhanced biological activities. For instance, modifications at the trifluoromethyl phenyl ring have been shown to influence receptor binding affinity and metabolic resistance profiles. Similarly, the chloro substituent on the oxazole ring could serve as a handle for further derivatization to optimize pharmacological properties.

The synthesis of 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key steps typically include the formation of the oxazole ring through cyclization reactions followed by functionalization at the 3-position with a chloro group and at the 4-position with an aldehyde moiety. The introduction of the trifluoromethyl group is often achieved through metal-catalyzed cross-coupling reactions or halogen-metal exchange processes. Advanced synthetic methodologies such as flow chemistry and microwave-assisted synthesis have been employed to improve efficiency and scalability.

The chemical reactivity of 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde allows for diverse functionalization strategies. For example, the aldehyde group can undergo condensation reactions with primary amines to form imines or Schiff bases, which are known for their biological activity against various pathogens. Additionally, nucleophilic aromatic substitution reactions at the chloro substituent can be exploited to introduce different functional groups such as hydroxyl or amino moieties. These modifications enable fine-tuning of physicochemical properties and biological efficacy.

In conclusion,5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde (CAS No. 1188136-36-8) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of substituents—namely the chloro, trifluoromethyl, and aldehyde groups—provides ample opportunities for chemical diversification and biological evaluation. As our understanding of molecular interactions continues to evolve,5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde is poised to contribute valuable insights into drug discovery efforts aimed at addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:1188136-36-8)5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
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